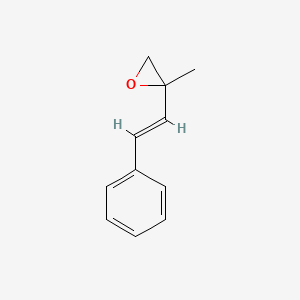

2-Methyl-2-(2-phenylethenyl)oxirane

Description

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methyl-2-[(E)-2-phenylethenyl]oxirane |

InChI |

InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |

InChI Key |

DPIXTJAOZPBCGF-BQYQJAHWSA-N |

Isomeric SMILES |

CC1(CO1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1(CO1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 2-Methyl-2-phenylethenyl Alkenes

The most common approach to prepare 2-methyl-2-(2-phenylethenyl)oxirane is the epoxidation of the corresponding alkene precursor, 2-methyl-2-phenylethenyl. This method typically uses peroxy acids or catalytic systems to introduce the epoxide ring.

- Reagents and Catalysts : Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or other peracids. Catalysts such as transition metal complexes (e.g., titanium or vanadium-based catalysts) can be employed to improve selectivity and reaction rates.

- Reaction Conditions : Temperature control (often 0 °C to room temperature) and solvent choice (e.g., dichloromethane, acetonitrile) are critical to optimize yield and minimize side reactions.

- Yield : Literature reports yields typically range from 80% to over 90%, depending on the catalyst and conditions used.

Detailed Research Findings and Data

Experimental Procedure Example (Adapted from Open Reaction Database)

| Step | Reagents/Conditions | Details | Yield (%) |

|---|---|---|---|

| 1 | Reactant: 2-methyl-2-phenylethenyl alkene | Stirred at 0 °C for 5 min, then room temp for 1 h | 83 |

| 2 | Solvent: dichloromethane or equivalent | Extraction with ether, washing with saturated NaCl | |

| 3 | Drying agent: sodium sulfate | Evaporation to oil, distillation under reduced pressure (0.25-0.50 mmHg) |

- The reaction proceeds smoothly with good yield (approximately 83%) and high purity of the epoxide product.

Catalytic Epoxidation Studies

Comparative Yield Data from Literature

| Method | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Peracid epoxidation (m-CPBA) | 0 °C to RT, organic solvent | 80-90 | Common, straightforward epoxidation |

| Halohydrin base cyclization | NaOH or K2CO3, room temp | 75-85 | Requires halohydrin intermediate |

| Sc(OTf)3 catalyzed epoxidation | 80 °C, 7 days | ~85 | Longer reaction time, high selectivity |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Peracid Epoxidation | m-CPBA, peracids | 0 °C to room temp, organic solvent | 80-90 | Simple, high yield | Sensitive to over-oxidation |

| Halohydrin Cyclization | Halohydrin precursor, NaOH/K2CO3 | Room temp | 75-85 | Alternative route, mild conditions | Requires halohydrin synthesis |

| Catalytic Epoxidation (Sc(OTf)3) | Scandium triflate, base | 80 °C, extended time (up to 7 days) | ~85 | High selectivity, catalytic | Longer reaction time |

Scientific Research Applications

2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-2-(2-phenylethenyl)oxirane with structurally analogous epoxides based on molecular properties, reactivity, and applications:

Key Observations:

Phenylethynyl substituents (e.g., in 2-methyl-2-(2-phenylethynyl)oxirane) may enhance electrophilicity due to electron-withdrawing effects, favoring nucleophilic attacks .

Biological and Industrial Applications :

- Styryl-containing epoxides are implicated in natural products with antimicrobial or insecticidal properties (e.g., fridamycin E synthesis ).

- Bis-epoxides (e.g., 2-[[2-(oxiran-2-ylmethyl)phenyl]methyl]oxirane) serve as crosslinkers in polymer chemistry .

Safety and Toxicity: Epoxides generally pose risks of skin/eye irritation and genotoxicity due to electrophilic reactivity. For example, 2-[(2-methylphenoxy)methyl]oxirane is flagged for suspected genetic toxicity (H341) . Aliphatic epoxides like 2-sec-butyl-2-methyloxirane show lower acute toxicity but may still require careful handling .

Research Findings and Data Gaps

Synthetic Utility: Epoxides with styryl groups are understudied compared to aliphatic analogs.

Environmental and Regulatory Considerations: Epoxides like methylenebisphenol polymer with 2-(chloromethyl)oxirane are regulated due to genotoxicity concerns, emphasizing the need for rigorous safety assessments of styryl epoxides .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-2-(2-phenylethenyl)oxirane, and how do reaction conditions influence yield?

The compound is synthesized via epoxidation of the corresponding alkene precursor (e.g., 2-phenylethenylpropene) using peracids like m-chloroperbenzoic acid (m-CPBA). Key parameters include temperature (0–25°C), solvent polarity (dichloromethane or chloroform), and stoichiometric control of the peracid to avoid over-oxidation. Yield optimization (typically 60–85%) requires careful monitoring of reaction progress via TLC or GC-MS .

Q. How is the structure of this compound validated experimentally?

Structural confirmation employs:

- NMR spectroscopy : NMR detects characteristic epoxide ring protons (δ 2.7–3.1 ppm) and coupling patterns of the styrenyl group (δ 6.5–7.5 ppm). NMR identifies quaternary carbons in the oxirane ring (δ 50–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., ) with a precision <5 ppm .

Q. What are the primary chemical reactions of this compound in organic synthesis?

The epoxide undergoes:

- Nucleophilic ring-opening : Amines, alcohols, or thiols attack the less hindered carbon, forming β-substituted alcohols/ethers. Steric effects from the phenylethenyl group influence regioselectivity .

- Acid-catalyzed rearrangement : Produces carbonyl derivatives (e.g., aldehydes) under mild acidic conditions .

- Reduction : LiAlH converts the epoxide to a diol, retaining the styrenyl moiety .

Advanced Research Questions

Q. How does the phenylethenyl substituent affect regioselectivity in ring-opening reactions compared to trifluoromethyl analogs?

The phenylethenyl group’s electron-withdrawing nature increases electrophilicity at the adjacent epoxide carbon, directing nucleophiles to the less substituted position. In contrast, trifluoromethyl groups (e.g., in 2-methyl-2-(trifluoromethyl)oxirane) induce stronger steric and electronic effects, favoring attack at the methyl-substituted carbon. Computational studies (DFT) reveal differences in transition-state stabilization .

Q. What computational methods are used to predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.

- Transition-state modeling : Explains regioselectivity in ring-opening reactions (e.g., activation energies for amine vs. thiol attacks) .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction pathways .

Q. How can contradictory data on epoxide stability under acidic conditions be resolved?

Discrepancies arise from:

- Substituent electronic effects : Electron-donating groups (e.g., methyl) stabilize the epoxide, while electron-withdrawing groups (e.g., phenylethenyl) accelerate ring-opening.

- Acid strength : Weak acids (e.g., acetic acid) may preserve the epoxide, whereas strong acids (HSO) induce rearrangement. Systematic studies using controlled pH buffers and kinetic monitoring (e.g., in situ IR) are recommended .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

- Enzymatic resolution : Epoxide hydrolases selectively hydrolyze one enantiomer, leaving the other intact (e.g., Methylobacterium spp. achieve E-values >50) .

- Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during nucleophilic additions .

Q. What safety protocols are critical for handling this compound given structural analogs’ toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.